molecular formula C13H12O4 B1181693 Isoaltholactone CAS No. 124868-11-7

Isoaltholactone

Cat. No.: B1181693
CAS No.: 124868-11-7
M. Wt: 232.23 g/mol
InChI Key:
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Description

Isoaltholactone is a natural product found in Goniothalamus griffithii, Goniothalamus montanus, and other organisms with data available.

Scientific Research Applications

  • Inducing Apoptosis in Prostate Cancer Cells : Isoalantolactone inhibits the growth of prostate cancer cells (both androgen-sensitive and androgen-independent) and induces apoptosis. This effect is mediated by reactive oxygen species (ROS) and involves changes in mitochondrial membrane potential, regulation of Bax and Bcl-2 proteins, and activation of caspase-3. The apoptosis-inducing effect is notably reduced by ROS inhibitors, highlighting the role of ROS in this process (Rasul et al., 2013).

  • Effects on Breast Cancer Cells : In breast cancer cells, isoalantolactone demonstrates dose-dependent cytotoxicity while being non-toxic to normal breast cells. It induces apoptosis via the activation of the caspase cascade, mitochondrial membrane depolarization, and cell cycle arrest at the G2/M phase. Isoalantolactone also affects the p38 MAPK and JNK proteins and downregulates SIRT1, suggesting its potential as a chemotherapeutic agent for breast cancer (Li et al., 2016).

  • Inhibition of Breast Cancer Cell Migration and Invasion : Isoalantolactone inhibits the adhesion, migration, and invasion of MDA-MB-231 breast cancer cells. This effect is related to the suppression of MMP-2 and MMP-9, and the downregulation of the p38 MAPK/NF-κB signaling pathway (Wang et al., 2016).

  • Apoptosis in Pancreatic Carcinoma Cells : Isoalantolactone induces ROS-mediated apoptosis in pancreatic carcinoma PANC-1 cells. This involves cardiolipin oxidation, reduced mitochondrial membrane potential, release of cytochrome c, and cell cycle arrest at the S phase. The apoptosis is ROS-dependent and linked with the activation of p38 MAPK, Bax, and cleaved caspase-3 (Khan et al., 2012).

  • Effects on Human Gastric Adenocarcinoma Cells : In gastric adenocarcinoma SGC-7901 cells, isoalantolactone causes cell cycle arrest, apoptosis, and decreases cell viability. It affects the mitochondrial-caspase and PI3K/Akt pathways, suggesting a potential role in gastric cancer therapy (Rasul et al., 2013).

  • Inhibition of Erythroleukemia Cell Growth : It inhibits the growth of the K562/A02 erythroleukemia cell line by downregulating Bcr/Abl expression and inducing apoptosis via ROS generation, modulating Bcl-2 family proteins, caspase activation, PARP cleavage, and cell cycle arrest in the S phase (Cai et al., 2014).

Safety and Hazards

Isoaltholactone is not classified under physical, health, or environmental hazards according to the GHS classification . In case of contact with eyes or skin, it is recommended to flush with plenty of water. If ingested or inhaled, medical attention is required .

Relevant Papers The main papers analyzed for this response are “Total synthesis of (−)-isoaltholactone” published in Science China Chemistry and the Material Safety Data Sheet for this compound .

Biochemical Analysis

Biochemical Properties

Isoaltholactone plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been shown to inhibit the activity of certain enzymes involved in cellular metabolism and signaling pathways. For instance, this compound interacts with topoisomerase II, an enzyme critical for DNA replication and cell division, leading to the inhibition of its activity . Additionally, this compound has been found to bind to tubulin, a protein essential for microtubule formation, thereby disrupting the microtubule network and inhibiting cell proliferation .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. In cancer cells, this compound induces apoptosis through the activation of caspases and the mitochondrial pathway . It also affects cell signaling pathways, such as the PI3K/Akt and MAPK pathways, leading to altered gene expression and reduced cell survival . Furthermore, this compound influences cellular metabolism by inhibiting glycolysis and promoting oxidative phosphorylation, thereby reducing the energy supply to rapidly proliferating cells .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. This compound binds to the ATP-binding site of topoisomerase II, preventing the enzyme from catalyzing the cleavage and re-ligation of DNA strands . This binding interaction leads to the accumulation of DNA breaks and ultimately triggers cell death. Additionally, this compound interacts with the colchicine-binding site on tubulin, inhibiting microtubule polymerization and disrupting the mitotic spindle . These molecular interactions contribute to the compound’s antitumor activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light and high temperatures . Long-term studies have shown that this compound maintains its biological activity for extended periods, although its potency may decrease over time due to gradual degradation . In vitro and in vivo studies have demonstrated that this compound exerts sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound exhibits minimal toxicity and effectively inhibits tumor growth . At higher doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage is required to achieve significant antitumor activity without causing adverse effects . These findings highlight the importance of optimizing the dosage of this compound for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been shown to inhibit the activity of hexokinase, an enzyme involved in glycolysis, leading to reduced glucose metabolism . This compound also affects the pentose phosphate pathway by inhibiting glucose-6-phosphate dehydrogenase, resulting in decreased production of NADPH and ribose-5-phosphate . These metabolic effects contribute to the compound’s ability to disrupt cellular energy production and promote cell death.

Transport and Distribution

This compound is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms. It interacts with various transporters and binding proteins, such as P-glycoprotein, which facilitates its efflux from cells . This compound accumulates in specific cellular compartments, including the cytoplasm and mitochondria, where it exerts its biological effects . The compound’s distribution within tissues is influenced by its lipophilicity and affinity for cellular membranes .

Subcellular Localization

This compound exhibits distinct subcellular localization patterns, which are critical for its activity and function. It is predominantly localized in the cytoplasm and mitochondria, where it interacts with key biomolecules involved in cellular metabolism and apoptosis . This compound’s localization is mediated by specific targeting signals and post-translational modifications that direct it to these compartments . The compound’s subcellular distribution is essential for its ability to modulate cellular processes and induce cell death.

Properties

IUPAC Name

(2S,3S,3aS,7aS)-3-hydroxy-2-phenyl-2,3,3a,7a-tetrahydrofuro[3,2-b]pyran-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O4/c14-10-7-6-9-13(17-10)11(15)12(16-9)8-4-2-1-3-5-8/h1-7,9,11-13,15H/t9-,11-,12-,13+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKIRVBNLJKGIEM-XYJRDEOASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2C(C3C(O2)C=CC(=O)O3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@H]2[C@@H]([C@H]3[C@@H](O2)C=CC(=O)O3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is Isoaltholactone and where is it found?

A1: this compound is a naturally occurring styryllactone compound found in various species of the Goniothalamus plant, which belongs to the Annonaceae family. [, , , , , , ] These plants are known for their diverse array of bioactive compounds.

Q2: What is the chemical structure of this compound?

A2: this compound consists of a tetrahydrofuran ring fused to a dihydro-α-pyrone unit, with a styryl group attached to the pyrone ring. [, ] It possesses four chiral centers, contributing to its stereochemical complexity.

Q3: Can you provide the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C14H16O3, and its molecular weight is 232.27 g/mol. []

Q4: Has this compound been chemically synthesized?

A4: Yes, several research groups have achieved the total synthesis of this compound. Notably, these syntheses have been accomplished in both racemic and enantioselective manners, providing access to both enantiomers of the natural product. Various starting materials and synthetic strategies have been employed, highlighting the versatility of organic synthesis in accessing complex natural products. [, , , , , , , ]

Q5: What are some of the key reactions employed in the synthesis of this compound?

A5: The synthesis of this compound and its analogs has showcased the utility of several key reactions in organic chemistry. These include:

  • Sharpless Kinetic Resolution: This method has been crucial in establishing the desired stereochemistry of intermediates leading to this compound. [, ]
  • Heck-Matsuda Reaction: This palladium-catalyzed coupling reaction has been employed to introduce the aryl substituent onto the lactone ring system. [, , ]
  • Gold-Catalyzed Cyclization: This reaction has been strategically used to construct the tetrahydrofuran ring of this compound from a suitable precursor. [, ]

Q6: What biological activities have been reported for this compound?

A6: this compound has shown promising biological activities, including:

  • Antitumor Activity: It has demonstrated cytotoxic activity against various human cancer cell lines in vitro. [, , , ]
  • Antimicrobial Activity: this compound exhibits potent activity against a range of Gram-positive and Gram-negative bacteria, as well as some fungal species. []
  • Inhibition of Platelet-Activating Factor (PAF) Receptor Binding: this compound has been shown to inhibit PAF receptor binding, suggesting potential anti-inflammatory properties. []

Q7: Are there any studies on the structure-activity relationship (SAR) of this compound?

A7: Yes, researchers have investigated the SAR of this compound and its analogs. For example, the presence and stereochemistry of the hydroxyl group at the C-3 position have been shown to significantly influence the biological activity. [, ] Further SAR studies are crucial for optimizing the potency and selectivity of this compound analogs for specific therapeutic applications.

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